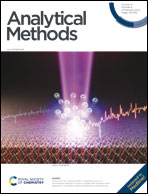Decoding the signal response of steroids in electrospray ionization mode (ESI-MS)
Analytical Methods Pub Date: 2015-11-17 DOI: 10.1039/C5AY02839F
Abstract
Electrospray ionization (ESI) is predominant among soft ionization techniques since it is considered as the method of choice for coupling liquid chromatography with mass spectrometry (LC-MS). Despite the progress which has been achieved in the ion formation theory, the research community keep their interest in the parameters affecting the increase in the responsiveness of the signal. This particular problem is becoming more complex when the analytes studied are compounds not having characteristic moieties, which are responsible for a molecule's ionization (carboxylic or amine groups). The present study attempts to decode the signal intensity by correlating it with a series of structural features and physicochemical properties corresponding to 30 steroids. These molecules share a common basic structure with only small differences in the substitution while they do not contain any basic or acidic group (pKbasic < −2.65, pKacidic > 10.6). The correlation and evaluation of the significance of the parameters causing an increase or decrease in the signal response was achieved using multivariate analysis via the Partial Least Squares methodology (PLS). Moreover, the PLS models that were developed could be used as predictive tools of the signal intensity for unknown substances.

Recommended Literature
- [1] Medium-entropy ceramic aerogels for robust thermal sealing†
- [2] Solubility-driven polythiophene nanowires and their electrical characteristics
- [3] An ICT based “turn on/off” quinoline armed calix[4]arene fluoroionophore: its sensing efficiency towards fluoride from waste water and Zn2+ from blood serum†
- [4] Contents list
- [5] Graphene oxide nanosheets modulate spinal glutamatergic transmission and modify locomotor behaviour in an in vivo zebrafish model†
- [6] From cyanate to cyanurate: cyclotrimerization reactions towards the novel family of metal cyanurates†
- [7] Silk nanofibers-ZIF hybrid membrane with improved treatment efficiency and highly enhanced water permeability for excellent removal of multiple pollutants from water†
- [8] Curing preceramic SiBNC polymers infusible by radical polymerization
- [9] Pot- and atom-economic synthesis of oligomeric non-fullerene acceptors via C–H direct arylation†
- [10] Palladium-catalyzed allylic alkenylation of allylic alcohols with n-butyl acrylate†










